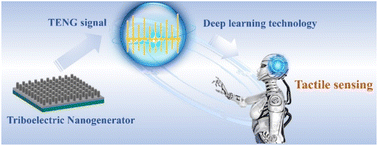A multimodal PDMS triboelectric nanogenerator sensor based on anodised aluminium oxide template preparation for object recognition†
Journal of Materials Chemistry A Pub Date: 2023-10-17 DOI: 10.1039/D3TA04690G
Abstract
With triboelectric nanogenerators (TENGs) increasingly being used as touch sensors, their recognition accuracy is critical for the practical application of TENG devices. Here, we propose a method to prepare polydimethylsiloxane (PDMS) films with nano-array structures on the surface using an anodised aluminium oxide (AAO) template to assemble a TENG device with a high static contact angle. The method can improve the TENG output effect and enhance the accuracy of material recognition. The prepared nano-array structures (na-PDMS) are a series of cylinders with a radius of 150 nm and a height of 500 nm. The results show that the N-TENG device assembled from na-PDMS produced strain in the nano-array layer of na-PDMS at an applied stress of 0.89–19.50 kPa; when the applied stress of 19.50–134.52 kPa exceeded the tolerance range of the nano-array layer of na-PDMS, the non-nano-array structured layer of na-PDMS produced strain. Furthermore, under the test conditions of 14.95 kPa, the maximum power density of the N-TENG was 3.96 mW m−2 when the load resistance was 4 MΩ. In addition, the feature signals generated when the N-TENG was in contact with the material/separated from the material were combined with the CNN deep learning technique. The following could be observed: the fabricated N-TENG device could recognise eight different materials with 97.7% certainty, which is better than the conventional S-TENG device. Overall, the method proposed in this paper provides a feasible way to improve the triboelectric properties of TENGs and sheds light on the surface structure design of triboelectric materials.


Recommended Literature
- [1] Front cover
- [2] Stitching together SNx units in the coordination sphere of zirconium: assembly of a tris(imido)sulfite and a hydrazidobis(imido)sulfite†
- [3] Oxidation of olefins using molecular oxygen catalyzed by a part per million level of recyclable copper catalyst under mild conditions†
- [4] Thermodynamically stable vesicle formation of biodegradable double mPEG-tailed amphiphiles with sulfonate head group†
- [5] New British Standards
- [6] Direct observation of a mannich intermediate in solution
- [7] Statistical generation of training sets for measuring NO3−, NH4+ and major ions in natural waters using an ion selective electrode array†
- [8] Encapsulation technology to improve biological resource recovery: recent advancements and research opportunities†
- [9] An ultrasensitive electrochemical biosensor for microRNA-21 detection via AuNPs/GAs and Y-shaped DNA dual-signal amplification strategy†
- [10] Ultracentrifugation-based multi-target affinity selection mass spectrometry†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 147253-67-6
-
CAS no.: 11100-24-6
-
CAS no.: 155535-23-2









